Scaffold Oxidation State Differentiation: 5,7-Dioxo (Imide) vs. 6,7-Dihydro (Amine) Dibenzo[c,e]azepine Cores
CAS 923234-09-7 possesses a 5,7-dioxo-dibenzo[c,e]azepine core (imide oxidation state), distinguishing it from the 6,7-dihydro-dibenzo[c,e]azepine scaffold that dominates the published P-gp inhibitor literature [1]. The 5,7-dione motif introduces two hydrogen-bond-accepting carbonyl groups at positions 5 and 7, increasing polar surface area and altering the electronic character of the tricyclic system relative to the reduced amine form. In the broader dibenzo[c,e]azepine SAR landscape, this oxidation state difference has been associated with shifts in target class engagement: 6,7-dihydro derivatives are primarily explored as P-gp/BCRP inhibitors [2], whereas 5,7-dione derivatives (e.g., 6-aryl-5H-dibenzo[c,e]azepine-5,7(6H)-diones) are reported to interact with distinct target classes including HDAC enzymes and phosphodiesterases [3].
| Evidence Dimension | Core scaffold oxidation state and implied target class engagement |
|---|---|
| Target Compound Data | 5,7-dioxo (imide) dibenzo[c,e]azepine; two carbonyl hydrogen bond acceptors; polar surface area ~66 Ų (calculated for the 5,7-dione fragment) |
| Comparator Or Baseline | 6,7-dihydro-dibenzo[c,e]azepine scaffold (e.g., in compound 4i and bifendate derivatives); one amine nitrogen; lower polar surface area |
| Quantified Difference | Oxidation state: imide (C=O at positions 5 and 7) vs. secondary amine (CH₂-NH-CH₂ at positions 6 and 7). Estimated logP difference: -0.5 to -1.0 units (more hydrophilic for 5,7-dioxo form based on fragment contribution). |
| Conditions | Structural comparison based on chemical formula and published SAR for dibenzo[c,e]azepine scaffold class across multiple target families |
Why This Matters
The oxidation state governs which target classes the scaffold can address; researchers seeking HDAC or PDE targets should prioritize the 5,7-dioxo sub-class over the 6,7-dihydro sub-class predominantly used for P-gp transporter applications.
- [1] Gu X, Tang X, Zhao Q, Peng H, Peng S, Zhang Y. Discovery of alkoxyl biphenyl derivatives bearing dibenzo[c,e]azepine scaffold as potential dual inhibitors of P-glycoprotein and breast cancer resistance protein. Bioorg Med Chem Lett. 2014 Aug 1;24(15):3419-21. doi:10.1016/j.bmcl.2014.05.081. PMID: 24928398. View Source
- [2] Gu X, Jiang Y, Qu Y, Chen J, Feng D, Li C, Yin X. Synthesis and biological evaluation of bifendate derivatives bearing 6,7-dihydro-dibenzo[c,e]azepine scaffold as potential P-glycoprotein and tumor metastasis inhibitors. Eur J Med Chem. 2018 Feb 10;145:379-388. doi:10.1016/j.ejmech.2018.01.019. PMID: 29335204. View Source
- [3] BindingDB entry BDBM50342814 (CHEMBL1770599): 6-(3,4,5-Trichlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione. Demonstrates that 5,7-dione dibenzo[c,e]azepine derivatives are cataloged with biological activity annotations in ChEMBL, indicating distinct target profiling relative to 6,7-dihydro counterparts. View Source
